![molecular formula C13H10F2N2O B7554376 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B7554376.png)
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide, also known as AG-014699 or rucaparib, is a synthetic small molecule inhibitor that has been developed for the treatment of cancer. It is a PARP (Poly ADP-ribose polymerase) inhibitor that has shown promising results in clinical trials. PARP inhibitors are a new class of drugs that target cancer cells by exploiting their DNA repair mechanisms.
Mechanism of Action
PARP inhibitors like 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide target cancer cells by inhibiting the PARP enzyme, which plays a critical role in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death. PARP inhibitors have been shown to be particularly effective in cancers with defects in the BRCA1/2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a potent inhibitory effect on PARP activity. It has also been shown to induce DNA damage and cell death in cancer cells. In addition, it has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide is its specificity for cancer cells with defects in DNA repair. This makes it a promising treatment option for patients with BRCA1/2-mutant cancers. However, one limitation is that it may not be effective in cancers that do not have defects in DNA repair.
Future Directions
There are several future directions for research on 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide. One area of focus is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors. Finally, there is ongoing research on the use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide is a promising new treatment option for patients with BRCA1/2-mutant cancers. Its mechanism of action, specificity for cancer cells, and minimal toxicity make it an attractive option for cancer treatment. Ongoing research will continue to explore the potential of PARP inhibitors like 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide in the fight against cancer.
Synthesis Methods
The synthesis of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 4-fluorobenzoyl chloride to form 4-fluoro-N-(4-fluorophenyl)benzamide. This is then reacted with sodium hydride and 2-amino-5-fluorobenzonitrile to form 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide. The final product is purified by column chromatography.
Scientific Research Applications
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide has been extensively studied for its potential as a cancer treatment. It has shown efficacy in preclinical models of several types of cancer, including ovarian, breast, prostate, and pancreatic cancer. Clinical trials have demonstrated its effectiveness in patients with BRCA1/2-mutant ovarian and breast cancers.
properties
IUPAC Name |
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGBCWGCDIHLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.